3-benzyl-N-cyclohexyl-2-((2-(4-fluorophenyl)-2-oxoethyl)thio)-4-oxo-3,4-dihydroquinazoline-7-carboxamide

Description

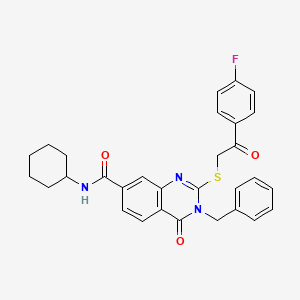

The compound 3-benzyl-N-cyclohexyl-2-((2-(4-fluorophenyl)-2-oxoethyl)thio)-4-oxo-3,4-dihydroquinazoline-7-carboxamide (hereafter referred to as Compound A) is a quinazoline derivative featuring a 4-fluorophenyl ketone, a benzyl group, and a cyclohexylcarboxamide substituent. The synthesis of such compounds typically involves multi-step reactions, including Friedel-Crafts acylations, nucleophilic substitutions, and tautomerization processes, as outlined in analogous syntheses .

Properties

IUPAC Name |

3-benzyl-N-cyclohexyl-2-[2-(4-fluorophenyl)-2-oxoethyl]sulfanyl-4-oxoquinazoline-7-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H28FN3O3S/c31-23-14-11-21(12-15-23)27(35)19-38-30-33-26-17-22(28(36)32-24-9-5-2-6-10-24)13-16-25(26)29(37)34(30)18-20-7-3-1-4-8-20/h1,3-4,7-8,11-17,24H,2,5-6,9-10,18-19H2,(H,32,36) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LVXHAIGBTJIIMB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)NC(=O)C2=CC3=C(C=C2)C(=O)N(C(=N3)SCC(=O)C4=CC=C(C=C4)F)CC5=CC=CC=C5 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H28FN3O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

529.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 3-benzyl-N-cyclohexyl-2-((2-(4-fluorophenyl)-2-oxoethyl)thio)-4-oxo-3,4-dihydroquinazoline-7-carboxamide belongs to a class of quinazoline derivatives known for their diverse biological activities. This article explores the biological activity of this compound, focusing on its potential therapeutic applications, mechanisms of action, and structure-activity relationships (SARs).

Chemical Structure

The chemical structure of the compound can be represented as follows:

This structure includes a quinazoline core with various substituents that contribute to its biological properties.

Antidiabetic Activity

Recent studies have highlighted the α-glucosidase inhibitory activity of similar quinazoline derivatives. For instance, compounds derived from 2-thioxobenzo[g]quinazolines demonstrated significant inhibition against α-glucosidase, with IC50 values lower than that of acarbose, a standard antidiabetic drug . Although specific data for our compound is limited, the structural similarities suggest potential antidiabetic effects.

Antimycobacterial Activity

Research has shown that certain quinazolinone derivatives exhibit antimycobacterial properties . For example, modifications to the quinazolinone core have led to compounds with submicromolar activity against Mycobacterium tuberculosis without cytotoxicity to human cells . This indicates that our compound may also possess similar properties, warranting further investigation.

Structure-Activity Relationships (SAR)

Understanding the SAR is crucial for optimizing the biological activity of quinazoline derivatives. Studies indicate that specific substitutions on the quinazoline ring significantly influence activity. For instance:

- Nitro substitutions in the meta position enhance antimycobacterial activity.

- The presence of polar groups can reduce binding to serum albumin, increasing bioavailability .

These insights suggest that modifications to our compound could enhance its biological efficacy.

Case Study 1: Synthesis and Evaluation

A study synthesized various 3-benzyl(phenethyl)-2-thioxobenzo[g]quinazolin-4(3H)-ones , evaluating their α-glucosidase inhibitory activity. The most potent derivatives showed IC50 values ranging from 49.40 μM to 83.20 μM, indicating strong potential for managing diabetes .

Case Study 2: Antimycobacterial Screening

Another study focused on 2-thio-substituted quinazolinones , revealing that certain compounds exhibited moderate inhibitory potency against M. tuberculosis thymidylate kinase. The most active analogue demonstrated submicromolar activity in whole-cell assays, highlighting the importance of structural optimization in developing effective antimycobacterial agents .

Data Table: Biological Activities of Related Compounds

Comparison with Similar Compounds

Structural Features

Compound A shares key functional groups with several analogs documented in the literature:

- S-Alkylated 1,2,4-Triazoles (e.g., compounds [10–15] from ): These feature a 4-fluorophenyl ketone and a sulfonylbenzoyl moiety, similar to the 4-oxoquinazoline core of Compound A . However, Compound A lacks the triazole ring, instead incorporating a dihydroquinazoline scaffold, which may confer distinct conformational rigidity .

- Benzamide-Chromen Derivatives (): Compounds like N-[2-(2-methylphenyl)-4-oxo-4H-chromen-6-yl]benzamide share the 4-oxo group but replace the quinazoline core with a chromen system. Substituents such as chloro, bromo, or methoxy groups on the benzamide ring in these analogs contrast with Compound A ’s cyclohexylcarboxamide and benzyl groups, affecting lipophilicity and steric bulk .

Table 1: Structural Comparison

| Compound | Core Structure | Key Substituents | Tautomerism Observed? |

|---|---|---|---|

| Compound A | Dihydroquinazoline | 4-fluorophenyl, benzyl, cyclohexylcarboxamide | No |

| S-Alkylated Triazoles [10–15] | 1,2,4-Triazole | 4-fluorophenyl, sulfonylbenzoyl | Yes (thione/thiol) |

| Benzamide-Chromen [6] | Chromen | Halogen/methoxy substituents | No |

Spectral Characteristics

Critical spectral data for Compound A can be inferred from related compounds:

- IR Spectroscopy: A strong C=O stretch (~1660–1680 cm⁻¹) is expected for the 4-oxoquinazoline and 4-fluorophenyl ketone groups, consistent with hydrazinecarbothioamides [4–6] . The absence of a C=S stretch (~1240–1255 cm⁻¹) distinguishes Compound A from triazole-thiones [7–9], confirming its non-tautomeric nature .

- NMR Spectroscopy :

Intermolecular Interactions

While crystallographic data for Compound A are unavailable, analogous compounds highlight the importance of hydrogen bonding:

- Triazoles [7–9] : Exhibit NH···O/S interactions stabilizing their tautomeric forms .

- Benzamide-Chromen Derivatives : Utilize carbonyl and halogen interactions for crystal packing .

Compound A ’s carboxamide and ketone groups likely participate in NH···O and C=O···H interactions, similar to patterns analyzed via graph set theory in .

Functional Implications

- Electronic Effects : The electron-withdrawing 4-fluorophenyl group in Compound A may enhance electrophilicity at the quinazoline core compared to methoxy-substituted chromen derivatives .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 3-benzyl-N-cyclohexyl-2-((2-(4-fluorophenyl)-2-oxoethyl)thio)-4-oxo-3,4-dihydroquinazoline-7-carboxamide, and how do reaction conditions influence yield?

- Methodology : Multi-step synthesis typically involves:

Thioether linkage formation : Reacting a 4-oxoquinazoline core with 2-(4-fluorophenyl)-2-oxoethylthiol under basic conditions (e.g., K₂CO₃ in DMF at 60°C).

Benzylation : Introducing the benzyl group via nucleophilic substitution or coupling reactions.

Carboxamide formation : Coupling the cyclohexylamine group using EDCI/HOBt in dichloromethane.

- Critical parameters : Temperature (60–80°C), solvent polarity (DMF vs. THF), and stoichiometric ratios (1.2–1.5 equivalents of thiol reagent) significantly impact yield. Use HPLC to monitor intermediate purity (>95%) .

Q. How can researchers confirm the structural integrity and purity of this compound?

- Analytical techniques :

- 1H/13C NMR : Assign peaks for aromatic protons (δ 7.2–7.4 ppm for benzyl and fluorophenyl groups) and carbonyl carbons (δ 165–175 ppm).

- HRMS : Confirm molecular ion [M+H]+ with <2 ppm error.

- HPLC-PDA : Use a C18 column (ACN/water gradient) to verify purity >98%.

- X-ray crystallography (if crystals form): Resolve stereochemistry and hydrogen-bonding networks .

Q. What preliminary assays are recommended to evaluate its biological activity?

- In vitro screening :

- Enzyme inhibition : Test against kinases (e.g., EGFR, VEGFR) using fluorescence-based assays (IC₅₀ determination).

- Cell viability : Use MTT assays in cancer cell lines (e.g., HeLa, MCF-7) at 1–100 µM concentrations.

- Anti-inflammatory activity : Measure COX-2 inhibition via ELISA .

Advanced Research Questions

Q. How can researchers resolve contradictions between computational predictions (e.g., docking) and experimental bioactivity data?

- Troubleshooting steps :

Re-validate docking parameters : Adjust force fields (e.g., AMBER vs. CHARMM) and solvation models.

Confirm target binding : Use SPR (surface plasmon resonance) to measure binding kinetics (ka/kd).

Check compound stability : Perform LC-MS to rule out degradation during assays.

- Example : A quinazoline analog showed poor experimental IC₅₀ despite strong docking scores due to metabolic instability in cell media .

Q. What strategies are effective for structure-activity relationship (SAR) studies on this compound?

- Key modifications :

- Substitution at C-3 : Replace benzyl with phenethyl or heteroaromatic groups to assess steric effects.

- Thioether linker : Compare with sulfone or sulfoxide derivatives (via oxidation) for polarity adjustments.

- Cyclohexyl group : Test smaller (cyclopentyl) or bulkier (adamantyl) substituents.

- Data analysis : Corrogate IC₅₀ values with logP and polar surface area (PSA) using QSAR models .

Q. How can metabolic stability and degradation pathways be investigated?

- Protocol :

In vitro metabolism : Incubate with liver microsomes (human/rat) and identify metabolites via LC-MS/MS.

Major pathways : Look for sulfoxidation (thioether → sulfoxide) or N-dealkylation (cyclohexyl group removal).

CYP450 inhibition : Screen against CYP3A4/2D6 isoforms using fluorescent probes.

- Example : A related chromenone derivative showed rapid sulfone formation, reducing bioavailability .

Q. What experimental designs are suitable for assessing toxicity and off-target effects?

- Tiered approach :

In vitro : Ames test (mutagenicity), hERG inhibition (patch-clamp assays).

In vivo : Acute toxicity in zebrafish (LC₅₀) and subchronic studies in rodents (28-day dosing).

Off-target profiling : Use kinase panels (e.g., Eurofins) to identify unintended interactions .

Methodological Recommendations

- Synthesis scalability : Optimize via flow chemistry for hazardous steps (e.g., thiol reactions) .

- Data reproducibility : Use standardized protocols (e.g., OECD guidelines for toxicity assays) .

- Collaborative tools : Share crystallography data in CIF format via the Cambridge Structural Database .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.